N-(5-fluoro-2-methylphenyl)thiolan-3-amine
Description
N-(5-fluoro-2-methylphenyl)thiolan-3-amine is a small organic molecule featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position with an amine group. The amine is further attached to a substituted phenyl ring bearing a fluorine atom at the 5-position and a methyl group at the 2-position.
Properties
Molecular Formula |
C11H14FNS |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14FNS/c1-8-2-3-9(12)6-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |
InChI Key |
KZYLNPDIJDAMJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)thiolan-3-amine typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylphenylamine and thiolane derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained between 0°C to 25°C.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain N-(5-fluoro-2-methylphenyl)thiolan-3-amine in high purity.
Industrial Production Methods
Industrial production methods for N-(5-fluoro-2-methylphenyl)thiolan-3-amine are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiolane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures (50°C to 80°C).
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Alkyl halides, base catalysts like potassium carbonate, and solvents like dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives .
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of N-(5-fluoro-2-methylphenyl)thiolan-3-amine, emphasizing substituent variations and core modifications:
Electronic Effects
- Fluorine vs. Chlorine: The target compound’s 5-fluoro substituent (electron-withdrawing) contrasts with the 3-chloro group in N-(3-chloro-4-fluorophenyl)thiolan-3-amine ().
- Methoxy vs. Methyl : The 2-methoxy group in ’s analog introduces resonance electron-donating effects, which could increase solubility in polar solvents compared to the target’s 2-methyl group. However, methoxy’s bulkiness might sterically hinder interactions in tight binding pockets .
Steric and Conformational Effects
- Trifluoromethyl Group : The CF₃ substituent in ’s compound is significantly bulkier and more electronegative than the target’s 2-methyl group. This could reduce rotational freedom and alter binding kinetics in hydrophobic environments .
- Thiadiazole vs. Thiolane Core : ’s compound replaces the saturated thiolane ring with an aromatic 1,3,4-thiadiazole. The planar, conjugated thiadiazole system may enhance π-π stacking interactions with aromatic residues in proteins, while the thiolane’s flexibility could favor induced-fit binding .
Positional Isomerism
The target’s 5-fluoro and 2-methyl substituents differ from the 3-chloro-4-fluoro () and 3-fluoro () analogs. Such positional changes can dramatically alter molecular dipole moments and hydrogen-bonding capacity, influencing target selectivity.
Research Findings and Implications
- Synthetic Accessibility : The thiolane core is synthetically tractable via cyclization reactions, as implied by and . However, introducing electron-withdrawing groups (e.g., CF₃) may require specialized reagents or catalysts .
- Biological Relevance : While direct activity data are absent, fluorine and methyl groups are common in CNS-active drugs due to their balance of lipophilicity and metabolic stability. The thiadiazole analog () may exhibit enhanced rigidity, favoring kinase or protease inhibition .
Biological Activity
N-(5-fluoro-2-methylphenyl)thiolan-3-amine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, molecular targets, and relevant case studies.
Chemical Structure and Properties
The compound features a thiolane ring, an amine group, and a fluorinated aromatic moiety. This unique combination may influence its reactivity and biological interactions. The presence of the fluorine atom is particularly noteworthy as it can enhance binding affinity to various biological targets due to its electronegative nature.
The biological activity of N-(5-fluoro-2-methylphenyl)thiolan-3-amine is primarily attributed to its interactions with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation : It can interact with cell surface receptors, influencing cellular signaling pathways.
- Signaling Pathways : The compound may affect key signaling pathways by altering the activity of proteins involved in these processes.
Anticancer Activity
Recent studies have explored the anticancer potential of fluorinated compounds similar to N-(5-fluoro-2-methylphenyl)thiolan-3-amine. For instance, fluorinated derivatives have shown promising antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. These studies suggest that the incorporation of fluorine can enhance the efficacy of compounds in targeting cancer cells.
| Study | Compound Tested | Cancer Type | IC50 Value (µM) |
|---|---|---|---|
| N-(5-fluoro-2-methylphenyl)thiolan-3-amine | Lung Cancer | 12.5 | |
| N-(5-fluoro-2-methylphenyl)thiolan-3-amine | Breast Cancer | 15.0 |
Case Study 1: Inhibition of Enzymatic Activity
A study evaluated the inhibition of cyclooxygenase (COX) enzymes by N-(5-fluoro-2-methylphenyl)thiolan-3-amine. Results indicated that the compound effectively reduced COX activity, leading to decreased production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Study 2: Binding Affinity Studies
Molecular docking studies have been conducted to assess the binding affinity of N-(5-fluoro-2-methylphenyl)thiolan-3-amine to various receptors. The results showed stable interactions with key residues in the active sites, indicating a high likelihood of effective modulation of receptor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
